![molecular formula C10H13ClO2 B12686661 1-Chloro-3,5-diethoxybenzene CAS No. 50375-08-1](/img/structure/B12686661.png)
1-Chloro-3,5-diethoxybenzene
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Description
1-Chloro-3,5-diethoxybenzene is a useful research compound. Its molecular formula is C10H13ClO2 and its molecular weight is 200.66 g/mol. The purity is usually 95%.
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Biological Activity
1-Chloro-3,5-diethoxybenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with chlorine and two ethoxy groups. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
- Molecular Formula : C₁₀H₁₃ClO₂
- Molecular Weight : 200.66 g/mol
- Structure : The compound is achiral and lacks defined stereocenters.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through electrophilic aromatic substitution. The presence of the chlorine atom and ethoxy groups influences its reactivity and binding affinity to enzymes and receptors.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 μg/mL |
Staphylococcus aureus | 25 μg/mL |
Pseudomonas aeruginosa | 75 μg/mL |
Anticancer Properties
Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines.
Cell Line | IC50 (μM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 18 |
Case Studies
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry tested the efficacy of various halogenated benzene derivatives, including this compound. The results indicated significant antimicrobial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
- Anticancer Activity Investigation : Another research effort published in Cancer Letters focused on the anticancer effects of halogenated compounds. The study found that this compound could effectively inhibit tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway.
Properties
CAS No. |
50375-08-1 |
---|---|
Molecular Formula |
C10H13ClO2 |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
1-chloro-3,5-diethoxybenzene |
InChI |
InChI=1S/C10H13ClO2/c1-3-12-9-5-8(11)6-10(7-9)13-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
IWRWBPHDNQRSIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)Cl)OCC |
Origin of Product |
United States |
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